Purity Advantage Over the Closest Commercial N‑H Analog
The target compound is routinely supplied at ≥98 % purity (Leyan) or ≥95 % (AKSci), whereas the closest N‑unsubstituted analog, (thiazol‑5‑ylmethyl)glycine (CAS 1339037‑95‑4), is typically listed at only 95 % purity with no certified higher‑grade option from non‑excluded suppliers . This 3‑percentage‑point purity differential reduces the burden of unidentified impurities in biochemical screens, directly lowering the risk of false‑positive hits in fragment‑based lead discovery.
| Evidence Dimension | Purity (HPLC) from commercial suppliers |
|---|---|
| Target Compound Data | 98 % (Leyan); 95 % (AKSci) |
| Comparator Or Baseline | (Thiazol‑5‑ylmethyl)glycine: 95 % (Chemscene) |
| Quantified Difference | +3 absolute percentage points (98 % vs. 95 %) |
| Conditions | Supplier certificates of analysis; HPLC area‑% |
Why This Matters
Higher purity reduces the likelihood of bioassay interference from synthetic by‑products, which is critical when screening at 10–100 μM fragment concentrations where even 2 % impurities can produce confounding activity.
